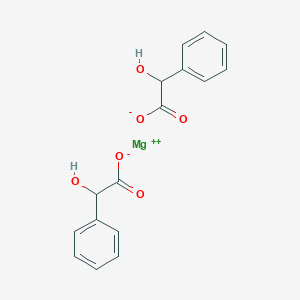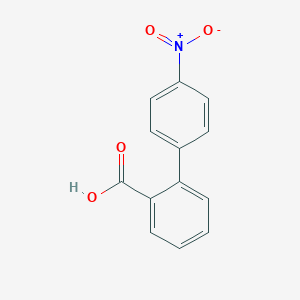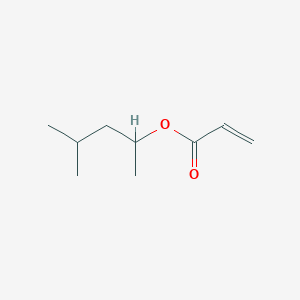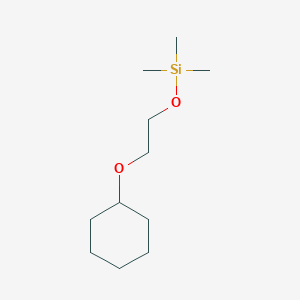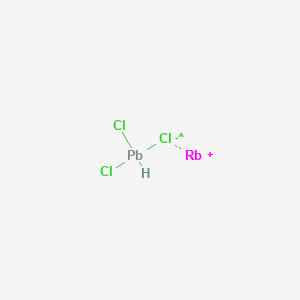
Rubidium trichloroplumbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium trichloroplumbate is an inorganic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a salt that consists of rubidium cations and trichloroplumbate anions, with the chemical formula Rb2PbCl6. This compound has been studied extensively for its potential in various fields, including materials science, catalysis, and biomedical research.
Wirkmechanismus
The mechanism of action of rubidium trichloroplumbate is not fully understood, but it is believed to involve the interaction of the lead and rubidium ions with the target molecules. In catalysis, the compound acts as a Lewis acid, accepting electron pairs from the alcohol substrate and facilitating the oxidation reaction. In materials science, the compound serves as a precursor for the synthesis of lead-based perovskite materials, which have unique electronic and optical properties.
Biochemical and Physiological Effects
Rubidium trichloroplumbate has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic if ingested or inhaled, and precautions should be taken when handling the compound. It is not recommended for use in medical applications due to its potential toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Rubidium trichloroplumbate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit high activity and selectivity in catalytic reactions. However, the compound is also highly toxic and must be handled with care. It may also be difficult to obtain in large quantities, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on rubidium trichloroplumbate. In materials science, further investigation is needed to optimize the synthesis of lead-based perovskite materials using this compound as a precursor. In catalysis, the compound could be further studied for its potential in other oxidation reactions and for its use in combination with other catalysts. In biomedical research, the compound could be studied for its potential as a diagnostic or therapeutic agent, although further investigation into its toxicity and potential side effects would be necessary. Overall, rubidium trichloroplumbate has significant potential for further research and development in various scientific fields.
Synthesemethoden
The synthesis of rubidium trichloroplumbate involves the reaction of lead(II) chloride and rubidium chloride in a 1:2 molar ratio. The reaction is typically carried out in a solvent such as water or ethanol, and the resulting product is a white crystalline powder. The purity and yield of the product can be improved by using techniques such as recrystallization and filtration.
Wissenschaftliche Forschungsanwendungen
Rubidium trichloroplumbate has been studied extensively for its potential applications in various scientific fields. In materials science, it has been investigated as a potential precursor for the synthesis of lead-based perovskite materials, which have promising applications in solar cells and other electronic devices. In catalysis, rubidium trichloroplumbate has been shown to exhibit high activity and selectivity for the oxidation of alcohols to aldehydes and ketones.
Eigenschaften
CAS-Nummer |
15218-58-3 |
|---|---|
Produktname |
Rubidium trichloroplumbate |
Molekularformel |
Cl3HPbRb |
Molekulargewicht |
400 g/mol |
InChI |
InChI=1S/2ClH.Cl.Pb.Rb.H/h2*1H;;;;/q;;-1;+2;+1;/p-2 |
InChI-Schlüssel |
SGSYXERHCSJHRW-UHFFFAOYSA-L |
SMILES |
[Cl-][PbH](Cl)Cl.[Rb+] |
Kanonische SMILES |
[Cl-][PbH](Cl)Cl.[Rb+] |
Synonyme |
Rubidium trichloroplumbate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



